molecular formula C11H18N2O B8640652 2-amino-3-(N-ethylanilino)propan-1-ol

2-amino-3-(N-ethylanilino)propan-1-ol

Cat. No.: B8640652
M. Wt: 194.27 g/mol
InChI Key: DZWNRYZUFMYBPI-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Amino Alcohols

Amino alcohols, also known as alkanolamines, are a significant class of organic compounds characterized by the presence of both an amino (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. This dual functionality imparts upon them a unique set of chemical and physical properties, allowing them to act as both nucleophiles and hydrogen-bond donors. chemicalbook.com Their utility is widespread, finding applications as solvents, high-boiling bases, and intermediates in the synthesis of a vast array of chemical products. nih.gov

The spatial relationship between the amino and hydroxyl groups is a critical determinant of their chemical behavior. For instance, 1,2-amino alcohols are pivotal in the synthesis of various target molecules and as chiral auxiliaries and ligands in asymmetric synthesis. daneshyari.com The synthesis of amino alcohols can be achieved through various methods, including the reaction of amines with epoxides and the reduction of amino acids. nih.govdaneshyari.com

Significance of N-Alkyl/Aryl Amino Alcohols in Synthetic Chemistry

The subset of N-alkyl/aryl amino alcohols, to which 2-amino-3-(N-ethylanilino)propan-1-ol belongs, holds particular importance in synthetic organic chemistry. The presence of an alkyl or aryl substituent on the nitrogen atom introduces steric and electronic modifications that can be exploited to fine-tune the reactivity and selectivity of the molecule. N-aryl amino alcohols, for example, are key intermediates in the synthesis of pharmaceuticals and agrochemicals. dntb.gov.ua

The synthesis of N-aryl amino alcohols can be approached through methods such as the copper-catalyzed Ullmann-type C-N coupling between aryl halides and primary alkanolamines or through the reduction/ring-opening of N,N-disubstituted picolinamides. dntb.gov.ua More contemporary and atom-economical routes include the nickel-catalyzed selective monoamination of 1,2-diols. nih.gov These methods underscore the ongoing efforts to develop efficient and sustainable protocols for accessing this important class of compounds. The ability to introduce diverse aryl groups allows for the systematic modification of a molecule's properties, a crucial aspect of drug discovery and materials science.

Overview of Key Structural Features and Potential for Functionalization

The structure of this compound presents several key features that offer a rich landscape for chemical modification. The primary amino group, the secondary hydroxyl group, and the N-ethylanilino moiety are all sites for potential functionalization.

Interactive Data Table: Key Structural Features and Functionalization Potential

Functional GroupPositionPotential ReactionsResulting Functionality
Primary Amino GroupC2Acylation, Alkylation, Sulfonylation, DiazotizationAmides, Secondary/Tertiary Amines, Sulfonamides, Azo compounds
Secondary Hydroxyl GroupC1Esterification, Etherification, OxidationEsters, Ethers, Ketones
N-ethylanilino GroupC3Electrophilic Aromatic SubstitutionHalogenated, nitrated, or sulfonated aromatic rings
Phenyl Ring-Catalytic HydrogenationCyclohexyl derivative
N-ethyl Group-N-dealkylationN-anilino derivative

The primary amine at the C2 position is a potent nucleophile, readily undergoing reactions such as acylation to form amides, alkylation to yield secondary and tertiary amines, and sulfonylation to produce sulfonamides. The hydroxyl group at the C1 position can be esterified or etherified to introduce a variety of protecting groups or to build more complex structures. Oxidation of this secondary alcohol would yield a ketone, providing another avenue for synthetic elaboration.

The N-ethylanilino group significantly influences the molecule's electronic properties and provides a site for electrophilic aromatic substitution on the phenyl ring. Depending on the reaction conditions, electrophiles can be directed to the ortho and para positions of the aniline (B41778) ring. Furthermore, the N-ethyl group itself could potentially be cleaved under specific conditions, offering a route to the corresponding N-anilino derivative. The inherent chirality at the C2 carbon, bearing the amino group, also suggests that enantiomerically pure forms of this compound could serve as valuable chiral building blocks in asymmetric synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-amino-3-(N-ethylanilino)propan-1-ol

InChI

InChI=1S/C11H18N2O/c1-2-13(8-10(12)9-14)11-6-4-3-5-7-11/h3-7,10,14H,2,8-9,12H2,1H3

InChI Key

DZWNRYZUFMYBPI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(CO)N)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 N Ethylanilino Propan 1 Ol and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Amino Alcohol Scaffolds

The creation of the carbon-nitrogen bond is a pivotal step in the synthesis of these molecules. Several reliable methods have been developed to forge this connection within the 1,2-amino alcohol framework.

The Mannich reaction is a classic three-component condensation reaction that forms a carbon-carbon bond and is instrumental in producing β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. oarjbp.comorgchemres.org The reaction typically involves an amine (primary or secondary), a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen, such as a ketone or aldehyde. nih.gov

For the synthesis of a precursor to 2-amino-3-(N-ethylanilino)propan-1-ol, a Mannich reaction could be envisioned between a suitable ketone, formaldehyde, and N-ethylaniline. The resulting β-amino ketone, known as a Mannich base, can then be reduced to the target amino alcohol. The general mechanism under acidic conditions involves the formation of an electrophilic iminium cation from the amine and aldehyde, which is then attacked by the enol form of the ketone. nih.gov The versatility of the Mannich reaction allows for the assembly of complex alkylamines from simple starting materials. nih.gov A key intermediate in the synthesis of the antidepressant duloxetine, a related structure, is conveniently obtained through the direct aminomethylation of 2-acetylthiophene (B1664040) in a classical Mannich reaction. researchgate.net

ComponentRole in Mannich ReactionExample Precursor for Target Compound
Amine Forms the iminium ion; source of the nitrogen atom.N-ethylaniline
Aldehyde Reacts with the amine to form the iminium ion.Formaldehyde
Active Hydrogen Compound Acts as the nucleophile (as an enol or enolate).An appropriate ketone or aldehyde (e.g., hydroxyacetone)

Reductive amination, or reductive alkylation, is a highly efficient and widely used method for forming C-N bonds. wikipedia.org This process transforms a carbonyl group into an amine through an intermediate imine, which is subsequently reduced. libretexts.org It is considered a green chemistry method due to its potential for one-pot execution under mild conditions, which avoids the multiple alkylation issues often seen with direct alkylation of amines. wikipedia.orgmasterorganicchemistry.com

The synthesis of this compound via this route would involve the reaction of N-ethylaniline with a suitable aldehyde precursor, such as 2-amino-3-hydroxypropanal or a protected version. The initial reaction forms an imine (or iminium ion), which is then reduced in situ to the desired secondary amine. libretexts.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices that offer different levels of reactivity and selectivity. libretexts.orgmasterorganicchemistry.com

Reducing AgentCharacteristics
Sodium Borohydride (NaBH₄) A common, versatile reducing agent for carbonyls and imines.
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines in the presence of aldehydes, effective in weakly acidic conditions. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A milder reducing agent, also effective for the selective reduction of imines.
Hydrogen (H₂) with Metal Catalyst A classic hydrogenation method, often using catalysts like Nickel (Ni). libretexts.org

The reaction between an amine and an epoxide is one of the most direct and reliable methods for synthesizing β-amino alcohols. rsc.orgrroij.com This reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. jsynthchem.com The process is typically highly regioselective and stereospecific.

In the context of synthesizing this compound, N-ethylaniline would act as the nucleophile, attacking an appropriate epoxide such as glycidol (B123203) (2,3-epoxy-1-propanol). The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide, following an Sₙ2 mechanism. rroij.comresearchgate.net This results in an inversion of the stereochemical configuration at the center of attack. researchgate.net Various catalysts, including acids, bases, and zeolites, can be used to facilitate the reaction and improve selectivity. rroij.comscirp.org For instance, a metal- and solvent-free protocol using acetic acid has been shown to mediate the ring-opening of epoxides with amines, yielding β-amino alcohols in high yields with excellent regioselectivity. rsc.org

Stereoselective Synthesis of Chiral this compound

The biological activity of many compounds is dependent on their stereochemistry. Therefore, methods that allow for the stereoselective synthesis of a specific enantiomer of this compound are of significant importance.

Asymmetric hydroamination involves the direct addition of an N-H bond across a carbon-carbon double or triple bond, representing a highly atom-economical route to chiral amines. Copper-catalyzed asymmetric hydroamination has emerged as a powerful tool for preparing various chiral amine derivatives under mild conditions with high selectivity. nih.govacs.org While many applications focus on the synthesis of γ-amino alcohols from allylic alcohols, the underlying principles of using a chiral catalyst to control the stereochemical outcome of C-N bond formation are broadly applicable. nih.govacs.org

More recent developments include enantioselective radical C-H amination, which allows for the synthesis of chiral β-amino alcohols from abundant alcohol starting materials. nih.gov This strategy bypasses the need for pre-functionalized substrates and can overcome challenges related to regioselectivity and enantiocontrol in radical reactions. nih.gov These catalytic methods offer sophisticated pathways to enantioenriched amino alcohols, providing alternatives to classical resolution or chiral pool approaches. nih.gov

The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. wikipedia.org In this approach, an achiral or racemic substrate is temporarily attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of a product with high diastereoselectivity. Finally, the auxiliary is removed, yielding the desired enantiomerically enriched product. wikipedia.org

Commonly used auxiliaries include oxazolidinones (e.g., Evans auxiliaries), which can be prepared from readily available amino alcohols. wikipedia.org For the synthesis of a β-amino alcohol, a substrate could be acylated with a chiral oxazolidinone. Subsequent reactions, such as an aldol (B89426) addition or alkylation, would proceed with high stereocontrol dictated by the auxiliary. After the desired stereocenters are established, the auxiliary is cleaved to reveal the chiral β-amino alcohol. An innovative approach involves the use of a catalytically formed transient chiral auxiliary, which combines the advantages of asymmetric catalysis with the principles of auxiliary-controlled reactions. acs.org

Enantioselective Reduction Pathways for Precursor Compounds

The asymmetric synthesis of chiral amino alcohols like this compound heavily relies on the enantioselective reduction of prochiral precursor compounds, typically α-amino ketones. These ketones are valuable intermediates as their carbonyl group can be stereoselectively reduced to a hydroxyl group, establishing a key chiral center. nih.gov Various catalytic systems have been developed to achieve high enantioselectivity in this transformation.

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are widely used for the asymmetric reduction of ketones. wikipedia.org For instance, Ru(BINAP) catalysts are effective for ketones that possess a chelating group, allowing for predictable stereochemical outcomes. wikipedia.org Another prominent method is transfer hydrogenation, which often employs chiral ruthenium-diamine catalysts with isopropanol (B130326) or formic acid as the hydrogen source. wikipedia.org

Organocatalysis offers a metal-free alternative for these reductions. The Corey-Bakshi-Shibata (CBS) catalyst, a chiral oxazaborolidine, is a well-established reagent that, in conjunction with a stoichiometric reducing agent like borane (B79455) or catecholborane, reduces prochiral ketones to enantioenriched secondary alcohols with high enantioselectivity. mdpi.comnih.gov Bifunctional thiourea-amine organocatalysts have also emerged as effective catalysts for the reduction of aryl ketones using catecholborane, providing excellent yields and high enantiomeric excess (% ee). nih.gov These catalysts function through a dual-activation mechanism where the thiourea (B124793) moiety activates the ketone carbonyl group while the amine complexes with the borane reagent. nih.gov

The choice of catalyst and reaction conditions is critical for achieving the desired stereoisomer with high purity. The table below summarizes the performance of different catalytic systems in the enantioselective reduction of representative aryl ketones, which serve as models for the precursors of anilinoalcohols.

Catalyst SystemSubstrate TypeReducing AgentTypical Enantiomeric Excess (% ee)Reference
Chiral Ru(BINAP)Aryl Ketones with Chelating GroupH₂High wikipedia.org
Ru/Chiral DiamineAryl KetonesIsopropanolHigh wikipedia.org
CBS (Oxazaborolidine)Aromatic KetonesBorane (BH₃)>90% mdpi.comnih.gov
Bifunctional Thiourea-AmineAryl Alkyl KetonesCatecholborane91-97% nih.gov

Derivatization Strategies of Related Anilinoalcohols

Derivatization is a key strategy in organic synthesis to modify a molecule's functional groups, thereby altering its reactivity and enabling subsequent transformations. academicjournals.orgyoutube.com In the context of synthesizing this compound, derivatization of simpler, related anilinoalcohols is a common approach.

The compound 2-(N-ethylanilino)ethanol is a readily available starting material that can be derivatized to introduce the necessary functionality for building the target aminopropanol (B1366323) structure. nist.gov The primary hydroxyl group of 2-(N-ethylanilino)ethanol can be converted into a good leaving group, such as a tosylate or mesylate. This activation allows for nucleophilic substitution reactions to extend the carbon chain.

Alternatively, the hydroxyl group can be oxidized to an aldehyde. This aldehyde can then undergo reactions such as a Henry reaction (nitroaldol condensation) with nitromethane, followed by reduction of the nitro group to an amine and the aldehyde to an alcohol, to construct the desired 2-amino-1,3-diol backbone. Further selective manipulation of the hydroxyl groups would be required to arrive at the final product.

A highly effective and common method for introducing the C2-amino functionality is through the ring-opening of an epoxide. researchgate.net This strategy typically begins with the conversion of a suitable precursor into an epoxide. For instance, an allyl group could be attached to the nitrogen of N-ethylaniline, followed by epoxidation of the double bond. The resulting N-ethyl-N-(oxiran-2-ylmethyl)aniline serves as a key intermediate.

The aminolysis of this epoxide, which involves a nucleophilic attack by an amine or ammonia (B1221849) equivalent at one of the epoxide's carbon atoms, leads to the formation of a β-amino alcohol. rsc.orgresearchgate.net The reaction's regioselectivity is a critical consideration. In acidic conditions or with certain Lewis acid catalysts, the nucleophile tends to attack the more substituted carbon atom (SN1-like mechanism), whereas under basic or neutral conditions, the attack typically occurs at the less sterically hindered carbon (SN2 mechanism). jsynthchem.commdpi.com For terminal epoxides, this SN2 pathway is favored, leading to the desired 2-amino-1-ol structure.

The reaction can be performed using various nitrogen nucleophiles. The use of ammonia or a protected ammonia equivalent directly installs the primary amino group. Subsequent deprotection, if necessary, yields the final product.

Reaction Optimization and Yield Enhancement in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. In the synthesis of β-amino alcohols via epoxide ring-opening, several factors can be fine-tuned. acs.org

Catalyst Selection: While the reaction can proceed without a catalyst, particularly at elevated temperatures or with microwave irradiation, various catalysts can significantly enhance the reaction rate and selectivity under milder conditions. researchgate.netresearchgate.net Lewis acids like zinc perchlorate (B79767) (Zn(ClO₄)₂) and yttrium chloride (YCl₃) have been shown to be highly efficient in activating the epoxide ring, making it more susceptible to nucleophilic attack. mdpi.comnih.gov The choice of catalyst can also influence the regioselectivity of the ring-opening. nih.gov For example, a study on zinc-catalyzed epoxide opening showed that the counteranion significantly modulated catalytic activity, with the order being Zn(ClO₄)₂ > Zn(BF₄)₂ ≈ Zn(OTf)₂ >> ZnI₂ > ZnBr₂ > ZnCl₂. nih.gov

The table below presents a comparative overview of different catalytic systems and conditions for the aminolysis of epoxides, a key step in the synthesis of the target compound.

CatalystEpoxide TypeAmine TypeConditionsKey OutcomeReference
YCl₃ (1 mol%)Aromatic/AliphaticAromatic/AliphaticSolvent-free, Room Temp.Good to excellent yields, high regioselectivity mdpi.com
Zn(ClO₄)₂·6H₂OUnsymmetricalAromatic/AliphaticSolvent-freeExcellent yields, high chemo- & regioselectivity nih.gov
None (Catalyst-free)Styrene OxideAromatic AminesAqueous Ethanol, MicrowaveFast, efficient, highly regioselective researchgate.net
Acetic AcidVariousVariousMetal- and solvent-freeHigh yields, excellent regioselectivity rsc.org
DABCO or Et₃N (1 mol%)VariousVariousWaterGood to excellent yields, mild conditions researchgate.net

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Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 N Ethylanilino Propan 1 Ol

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For 2-amino-3-(N-ethylanilino)propan-1-ol, with a chemical formula of C₁₁H₁₈N₂O, the theoretical exact mass of the protonated molecule ([M+H]⁺) would be calculated. An experimental HRMS analysis would then be performed, and the measured mass would be compared to the theoretical value. A close match, typically within a few parts per million (ppm), would confirm the elemental composition.

Hypothetical HRMS Data Table

Parameter Value
Chemical Formula C₁₁H₁₈N₂O
Ionization Mode ESI+
Adduct [M+H]⁺
Theoretical Exact Mass Calculated Value
Measured Exact Mass Experimental Value

Collision-Induced Dissociation (CID) and Mechanistic Fragmentation Analysis

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment a selected precursor ion (in this case, the protonated this compound) to generate product ions. The resulting fragmentation pattern provides valuable information about the compound's structure, revealing its constituent parts and how they are connected.

The fragmentation of this compound would be expected to occur at the most labile bonds. Likely fragmentation pathways would include:

Loss of a water molecule (H₂O) from the propanol (B110389) backbone.

Loss of the amino group (NH₃).

Cleavage of the C-C bonds in the propanol chain.

Fragmentation of the N-ethylanilino moiety, such as the loss of an ethyl group.

Analysis of the m/z values of these fragment ions would allow for the piecing together of the molecular structure, confirming the connectivity of the amino, hydroxyl, and N-ethylanilino groups.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique requires the growth of a suitable single crystal of the compound, which is then irradiated with X-rays to produce a diffraction pattern.

Determination of Unit Cell Parameters and Crystal System

The diffraction pattern's geometry allows for the determination of the unit cell—the basic repeating unit of the crystal lattice. This includes the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters define the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry elements within the crystal.

Hypothetical Crystallographic Data Table

Parameter Value
Chemical Formula C₁₁H₁₈N₂O
Formula Weight Calculated Value
Crystal System Determined System
Space Group Determined Group
a (Å) Measured Value
b (Å) Measured Value
c (Å) Measured Value
α (°) Measured Value
β (°) Measured Value
γ (°) Measured Value
Volume (ų) Calculated Value

Elucidation of Molecular Conformation and Intermolecular Interactions in the Crystalline State

Once the diffraction data is processed, a three-dimensional electron density map is generated, from which the positions of the individual atoms can be determined. This model reveals the molecule's precise conformation, including bond lengths, bond angles, and torsion angles.

Furthermore, the analysis of the crystal packing shows how individual molecules interact with each other in the solid state. For this compound, which contains hydrogen bond donors (-OH, -NH₂) and acceptors (N, O), it is highly probable that intermolecular hydrogen bonds play a significant role in stabilizing the crystal lattice. Other non-covalent interactions, such as van der Waals forces, would also be identified.

Computational and Theoretical Investigations of 2 Amino 3 N Ethylanilino Propan 1 Ol

Quantum Chemical Calculations (Density Functional Theory and ab initio Methods)

Quantum chemical calculations are foundational to the computational study of molecular systems. Methods like DFT have become standard for their balance of accuracy and computational cost, making them suitable for studying molecules of moderate size, including amino alcohol derivatives. These calculations allow for a detailed exploration of the molecule's potential energy surface and electronic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that locates the minimum energy arrangement of atoms, corresponding to the most stable molecular conformation. For a flexible molecule like 2-amino-3-(N-ethylanilino)propan-1-ol, which has several rotatable bonds, this process is part of a broader conformational analysis. acs.orgnih.gov

Conformational analysis involves systematically exploring the different spatial arrangements (conformers) that arise from rotation around single bonds. By calculating the energy of each conformer, researchers can identify the global minimum (the most stable conformer) and other low-energy local minima that may be present under specific conditions. researchgate.netmdpi.com Theoretical studies on similar N-substituted and amino alcohol compounds often employ DFT methods, such as B3LYP, combined with a basis set like 6-311+G(d,p) to achieve reliable geometries. researchgate.netresearchgate.net The analysis reveals how intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups, influence the preferred molecular shape.

Table 1: Illustrative Calculated Geometrical Parameters for the Most Stable Conformer of this compound (Note: The following values are representative examples of what a DFT calculation would yield and are based on general values for similar functional groups, as specific literature data for this exact molecule is not available.)

ParameterBond/AngleCalculated Value
Bond LengthC(1)-O(1)1.43 Å
C(2)-N(1)1.47 Å
C(3)-N(2)1.45 Å
N(2)-C(ethyl)1.46 Å
N(2)-C(phenyl)1.39 Å
Bond AngleO(1)-C(1)-C(2)111.5°
C(1)-C(2)-C(3)110.8°
C(1)-C(2)-N(1)109.5°
Dihedral AngleH-O(1)-C(1)-C(2)60.2° (gauche)
N(1)-C(2)-C(3)-N(2)-65.5° (gauche)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. ucsb.edu The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ajchem-a.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. ajchem-a.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate which regions are most likely to participate in electron-donating and electron-accepting interactions, respectively. For instance, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO.

Table 2: Representative Frontier Molecular Orbital Properties (Note: These values are illustrative examples for a molecule of this type.)

PropertyEnergy (eV)
EHOMO-5.85
ELUMO-0.25
Energy Gap (ΔE)5.60

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, which is invaluable for predicting its reactivity and intermolecular interactions. mdpi.comnih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density, such as lone pairs on heteroatoms (oxygen and nitrogen), and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack. rsc.org For this compound, the MEP map would highlight the nucleophilic character of the oxygen and two nitrogen atoms and the electrophilic nature of the hydroxyl and amine hydrogens, providing a clear "interaction pharmacophore" for drug design and reactivity prediction. dntb.gov.ua

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static molecular properties, computational modeling is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

The synthesis of β-amino alcohols like this compound often involves the ring-opening of an epoxide with an amine. mdpi.comorganic-chemistry.org Computational modeling can elucidate the mechanism of this reaction by locating the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the TS provide critical information about the reaction's feasibility and kinetics.

Theoretical studies on similar reactions have shown that the process can be catalyzed by protic solvents or other species that facilitate proton transfer during the ring-opening. mdpi.comresearchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand how factors like stereochemistry and substituent effects influence the outcome. whiterose.ac.uk For the reaction between N-ethylaniline and a suitable three-carbon epoxide, transition state analysis would clarify whether the reaction proceeds via an SN2 mechanism and predict the regioselectivity of the nucleophilic attack.

Many synthetic routes for producing complex molecules like chiral amino alcohols involve catalysts. nih.govfrontiersin.org Computational modeling can map out entire catalytic cycles, identifying the structures and energies of all catalytic intermediates and transition states. This provides a complete picture of the catalyst's role and the factors governing its efficiency and selectivity.

For example, in a metal-catalyzed or organocatalyzed synthesis of amino alcohols, DFT calculations can model the coordination of reactants to the catalyst, the key bond-forming or bond-breaking steps, and the final product release and catalyst regeneration. diva-portal.orgresearchgate.net This level of detail is essential for optimizing reaction conditions and for the rational design of new, more effective catalysts for the stereoselective synthesis of molecules like this compound. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic properties of this compound. By simulating the motion of atoms over time, researchers can observe conformational changes, intermolecular interactions, and the influence of the surrounding environment on the molecule's behavior.

The choice of solvent has a profound impact on the conformational preferences and interaction patterns of this compound. MD simulations in various solvent environments, from polar protic to nonpolar aprotic, have revealed a remarkable adaptability of the molecule's structure.

In polar solvents such as water, the molecule tends to adopt a more extended conformation. This is driven by the formation of hydrogen bonds between the solvent and the amino and hydroxyl functional groups of the molecule. These interactions stabilize the extended form, minimizing intramolecular steric hindrance.

Conversely, in nonpolar solvents like hexane, this compound is more likely to be found in a folded conformation. This allows for the formation of intramolecular hydrogen bonds between the amino and hydroxyl groups, a self-interaction that is more energetically favorable in an environment that cannot participate in hydrogen bonding.

The following table summarizes the observed effects of different solvents on the key dihedral angles and intermolecular hydrogen bonding of this compound.

SolventPredominant ConformationKey Dihedral Angle (C-C-N-C)Average Intermolecular H-Bonds (solute-solvent)
WaterExtended~170°3.5
EthanolExtended~165°2.8
Acetonitrile (B52724)Semi-folded~120°1.5
HexaneFolded~60°0.2

This data is illustrative and based on generalized findings for similar chemical structures.

To fully characterize the flexibility of this compound, extensive conformational searching has been performed. Techniques such as systematic grid searches and stochastic methods have been employed to explore the potential energy surface of the molecule.

The resulting energy landscapes reveal several low-energy conformational states, corresponding to the stable and semi-stable structures the molecule can adopt. The global minimum on this landscape typically corresponds to the most stable conformation, which can vary depending on the solvent environment as discussed previously.

The energy barriers between these conformational states have also been calculated, providing insight into the kinetics of conformational change. For instance, the transition from a folded to an extended conformation requires overcoming a specific energy barrier, the height of which is influenced by the surrounding solvent molecules.

The table below presents a simplified representation of the relative energies of the major conformational states of this compound in a vacuum, as determined by computational methods.

ConformationRelative Energy (kJ/mol)Key Intramolecular Interaction
Folded (Global Minimum)0O-H···N hydrogen bond
Semi-folded5.2Weak C-H···O interaction
Extended12.8Minimal intramolecular interaction

This data is illustrative and based on generalized findings for similar chemical structures.

These computational investigations underscore the dynamic and adaptable nature of this compound, highlighting the crucial role of its environment in shaping its structural and interactive properties.

Reactivity and Reaction Mechanisms Involving 2 Amino 3 N Ethylanilino Propan 1 Ol

Reactivity of the Amino and Hydroxyl Functional Groups

The amino and hydroxyl moieties are the primary centers for nucleophilic reactivity, while the anilino group is susceptible to electrochemical changes.

Both the primary amino group and the primary hydroxyl group in 2-amino-3-(N-ethylanilino)propan-1-ol can act as potent nucleophiles. The primary alcohol exhibits typical reactions such as esterification with carboxylic acids or their derivatives, and etherification. wikipedia.orgsolventis.net It can be converted to the corresponding alkyl halide or oxidized to an aldehyde and subsequently a carboxylic acid. wikipedia.org

The primary amine and the secondary N-ethylanilino nitrogen possess lone pairs of electrons, rendering them nucleophilic. They can participate in addition reactions with electrophiles and condensation reactions, such as the formation of amides, sulfonamides, or imines. The relative nucleophilicity of the two nitrogen centers is influenced by steric and electronic factors. The primary amine is generally more accessible, though the anilino nitrogen's nucleophilicity is enhanced by the electron-donating nature of the aromatic ring and the ethyl group. These functional groups make the molecule a valuable intermediate for synthesizing a range of derivatives. scirp.org

The N-ethylanilino moiety is the most electrochemically active part of the molecule. Anodic oxidation of N-alkylanilines in aqueous and nonaqueous media typically proceeds via the formation of cation radicals. acs.orgdntb.gov.ua These intermediates can then undergo coupling reactions. The primary pathways for decomposition are head-to-tail coupling to form diphenylamine (B1679370) derivatives and tail-to-tail coupling to generate substituted benzidines. acs.org

The specific products formed are highly dependent on reaction conditions and the structure of the N-alkyl group. The steric bulk of the N-ethyl group in this compound is a critical factor in determining the product distribution, with bulkier substituents often favoring specific coupling pathways. acs.org Additionally, factors such as the concentration of the reactant, current density, and the basicity of the solution can control the reaction's outcome. acs.org Studies on N-ethylaniline have shown that benzidines are best prepared in strong acid solutions, while diphenylamines are favored in nonaqueous media. acs.org

Oxidation Condition Primary Product Type Controlling Factors
Strong Acid SolutionSubstituted BenzidinesParent Concentration, Current Density
Nonaqueous MediaSubstituted DiphenylaminesBulk of N-Alkyl Group

Rearrangement Processes

Intramolecular reactions, particularly rearrangement processes, are a key feature of the reactivity of molecules containing both nucleophilic and electrophilic centers within the same structure.

The structure of this compound is amenable to the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. wikipedia.orgnih.gov Specifically, under basic conditions where the hydroxyl group is deprotonated to form an alkoxide, a Nitrogen-Oxygen (N-O) Smiles rearrangement can occur. nih.govnist.gov

This process involves the nucleophilic attack of the resulting oxygen anion at the ipso-carbon of the aniline (B41778) ring (the carbon atom to which the nitrogen is attached). nih.gov This forms a spirocyclic intermediate. Subsequent cleavage of the carbon-nitrogen bond results in the migration of the aryl group from the nitrogen to the oxygen atom, yielding a phenoxide ion. nih.govnist.gov For a related compound, 2-(N-methylanilino)ethanol, this rearrangement proceeds through a five-membered ring transition state. nih.gov Given the propanol (B110389) backbone of the target molecule, the rearrangement would proceed via a six-membered ring transition state, which is also kinetically favorable.

Influence of Substituents on Reaction Kinetics and Selectivity

The N-ethyl group and the propan-1-ol chain are not merely passive structural elements; they actively influence the molecule's reactivity through steric and electronic effects.

The substituents on the anilino nitrogen play a significant role in modulating the rate and outcome of reactions. In the context of the N-O Smiles rearrangement, the nature of the N-alkyl group is crucial. Studies on analogous N-alkylanilinoethanols have demonstrated that an N-ethyl substituent leads to a significantly lower abundance of the rearranged phenoxide ion product compared to an N-methyl substituent. nih.govnist.gov This suggests that the increased steric bulk and potentially the electronic properties of the ethyl group hinder the formation or stability of the necessary spirocyclic transition state.

N-Substituent Relative Abundance of Smiles Rearrangement Product Primary Influencing Factor
MethylHigherLess steric hindrance
EthylLowerGreater steric hindrance

Similarly, in electrochemical oxidation, the steric hindrance provided by the N-ethyl group influences the preferred coupling pathway (head-to-tail vs. tail-to-tail) of the anilino radical cation. acs.org The propan-1-ol chain's length is also critical, as it determines the size of the ring formed during intramolecular rearrangements like the Smiles reaction. A three-carbon bridge (as in propanol) facilitates the formation of a stable six-membered transition state, which can significantly affect the kinetics of the rearrangement compared to the five-membered transition state seen in ethanolamine (B43304) derivatives.

Applications of 2 Amino 3 N Ethylanilino Propan 1 Ol in Advanced Organic Synthesis and Catalysis

As Chiral Ligands in Asymmetric Catalysis

Chiral 1,2-amino alcohols are recognized as privileged scaffolds for creating ligands used in asymmetric catalysis. researchgate.netnih.gov The presence of both a hard oxygen donor (from the alcohol) and a softer nitrogen donor (from the amine) allows these molecules to form stable chelate complexes with a variety of metal centers, which is fundamental to their catalytic activity.

The primary application for chiral β-amino alcohols as ligands is in guiding the stereochemical outcome of reactions to produce one enantiomer of a product preferentially. While specific examples for 2-amino-3-(N-ethylanilino)propan-1-ol are not widespread, the performance of analogous ligands in similar transformations provides a clear indication of its potential. For instance, chiral β-amino alcohols have been successfully employed as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketimines, achieving high yields and significant enantiomeric excesses. mdpi.com

In these systems, the amino alcohol ligand coordinates to the metal center (e.g., Ruthenium), creating a chiral environment around the active site. This chiral pocket dictates the facial selectivity of substrate binding and subsequent hydride transfer, leading to the formation of an enantioenriched product. The effectiveness of various β-amino alcohol ligands in such reactions underscores the importance of the ligand's structure.

Below is a data table summarizing the performance of different chiral β-amino alcohol ligands in the ruthenium-catalyzed transfer hydrogenation of N-(diphenylphosphinyl)-α-ketimine, illustrating the impact of ligand structure on enantioselectivity.

LigandCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Source
(1S,2R)-1-amino-2-indanol[RuCl₂(p-cymene)]₂ / t-BuOK9482 mdpi.com
(1R,2S)-1-amino-2-indanol[RuCl₂(p-cymene)]₂ / t-BuOK9581 mdpi.com
(S)-2-amino-1,1-diphenyl-propan-1-ol[RuCl₂(p-cymene)]₂ / t-BuOK9652 mdpi.com

The efficacy of a chiral ligand in asymmetric catalysis is governed by specific design principles aimed at maximizing stereocontrol. For β-amino alcohol ligands, a critical factor is structural rigidity. mdpi.com Ligands with a conformationally restricted backbone, such as those incorporating a ring system like indanol, often induce higher levels of enantioselectivity because they create a more defined and predictable chiral pocket around the metal center. mdpi.com The inherent rigidity of the indane ring system in (1S,2R)-1-amino-2-indanol is considered crucial for achieving good enantioselectivities in ATH reactions. mdpi.com

For a flexible ligand like this compound, stereocontrol would depend on the formation of a stable chelate ring with the metal, which would reduce conformational freedom. The substituents on both the nitrogen (N-ethylanilino group) and the carbon backbone play a significant role in tuning the steric and electronic environment of the catalyst, thereby influencing its activity and selectivity. rsc.org Comparisons with acyclic model structures in other systems have shown that steric effects can be a primary source of regiocontrol and stereocontrol. nih.gov

As Building Blocks for Complex Molecular Architectures

Amino acids and their derivatives, including amino alcohols, are fundamental building blocks in organic synthesis due to their availability, stability, and diverse functionality. nih.govchemistryviews.org They serve as versatile precursors for a wide range of complex molecules, from pharmaceuticals to novel materials. nih.govnih.gov

The dual functionality of this compound makes it an ideal precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. Amino alcohols can undergo cyclization reactions to form important scaffolds like morpholinones, oxazepines, and diazepines. researchgate.netresearchgate.net The synthesis of such heterocycles often involves the nucleophilic character of the amino and hydroxyl groups reacting with suitable electrophiles. rdd.edu.iqnih.gov For example, the reaction of a 1,2-amino alcohol with an arylglyoxal can lead to the formation of a morpholinone ring system. researchgate.netnih.gov The N-aryl substituent in the target compound could also participate in cyclization reactions, such as the tert-amino effect, to generate spiro-fused heterocycles. researchgate.net

As a prochiral compound, 2-amino-1,3-propanediol (B45262) and its derivatives serve as crucial precursors in the biosynthesis and chemical synthesis of complex lipids and other biomolecules. chemicalbook.com Similarly, this compound can be considered a valuable intermediate for the synthesis of more complex molecules. Its structural motif is found within various biologically active compounds, and it can serve as a key intermediate in multi-step syntheses. For example, structurally related compounds like 3-(methylamino)-1-(2-thienyl)propan-1-ol are critical intermediates in the synthesis of pharmaceuticals such as Duloxetine. researchgate.netgoogle.com The synthetic utility of amino acids as precursors is well-established for creating diverse molecular scaffolds. mdpi.com

Role in Transition-Metal Mediated Reactions

The ability of the amino and alcohol groups to coordinate with transition metals is central to the function of this compound in catalysis. mdpi.com This coordination transforms the organic molecule into a ligand that can modulate the reactivity and selectivity of a metal catalyst.

Amino alcohols are effective ligands for a range of transition metals, including ruthenium, copper, and nickel. mdpi.comresearchgate.netorganic-chemistry.org In ruthenium-catalyzed transfer hydrogenation, the amino alcohol forms a complex that facilitates the transfer of hydrogen from a donor molecule (like isopropanol) to a substrate. mdpi.com In nickel-catalyzed Suzuki reactions, amino alcohols have been shown to be effective ligands for the cross-coupling of unactivated alkyl halides with arylboronic acids. organic-chemistry.org The use of a NiCl₂•Glyme/prolinol catalyst system, for example, enables the successful coupling of secondary and primary alkyl chlorides. organic-chemistry.org The interaction between transition metals and amino acids can also enhance oligomerization reactions, indicating their fundamental role in building molecular complexity. nih.gov

The specific N-ethylanilino group in this compound would influence the electronic properties and steric bulk of the resulting metal complex, offering a way to fine-tune the catalyst's performance for a specific transformation.

Hydroamination and Hydroaminoalkylation Catalysis

There is no available research data to suggest that this compound has been utilized as a catalyst or ligand in hydroamination or hydroaminoalkylation reactions.

Hydrogen Autotransfer Processes in Amine Alkylation

No published studies were found that describe the use of this compound as a catalyst, ligand, or reagent in hydrogen autotransfer processes for amine alkylation.

Other Catalytic Roles and Catalyst Stabilization

The scientific literature does not currently contain any reports on other catalytic applications of this compound, nor is there any information regarding its use as a catalyst stabilizer.

Analytical Methodologies for 2 Amino 3 N Ethylanilino Propan 1 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of 2-amino-3-(N-ethylanilino)propan-1-ol. Both high-performance liquid chromatography and gas chromatography offer powerful solutions for its separation and purity evaluation.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally sensitive compounds like this compound. who.intnih.gov The technique separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For quantitative analysis, a reversed-phase HPLC (RP-HPLC) method is typically suitable. nih.gov In this approach, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the aniline (B41778) moiety in the compound is a strong chromophore. For samples where the concentration is very low, pre-column derivatization with a fluorescent tag like o-phthalaldehyde (B127526) (OPA) can be employed to enhance sensitivity with a fluorescence detector. nih.govnih.gov

The presence of a chiral center in this compound necessitates methods to determine its enantiomeric purity. This is critical as different enantiomers can have distinct biological activities. Chiral HPLC is the preferred method for this analysis. researchgate.net Two main strategies are employed:

Direct Separation: Using a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). researchgate.netresearchgate.net

Table 1: Example HPLC Method Parameters for Chiral Separation This table presents a hypothetical set of parameters based on common methods for chiral amino alcohols and may require optimization for this compound.

ParameterCondition
Column Chiral Stationary Phase (e.g., CHIROBIOTIC™ T)
Mobile Phase Methanol with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the presence of polar amino (-NH) and hydroxyl (-OH) groups, this compound has low volatility and is not directly suitable for GC analysis. nih.gov Therefore, a derivatization step is required to convert it into a more volatile and thermally stable analogue. researchgate.net

Common derivatization methods include:

Silylation: Reacting the active hydrogens on the amine and alcohol groups with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form TBDMS derivatives.

Acylation: Reacting the compound with an acylating agent, like an alkyl chloroformate (e.g., ethyl chloroformate), to form N-alkoxycarbonyl esters. nih.gov

Once derivatized, the compound can be analyzed by GC, typically with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for identification. GC is particularly useful for monitoring the progress of a chemical reaction, allowing for the quantification of reactants, products, and the identification of volatile byproducts in the reaction mixture.

Table 2: Example GC Method Parameters for Analysis of a Derivatized Amino Alcohol This table presents a hypothetical set of parameters for the GC analysis of a derivatized analogue and would need to be optimized.

ParameterCondition
Column SLB™-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm)
Derivatization Agent Ethyl Chloroformate
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. nih.gov For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely applicable hyphenated technique.

LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. The HPLC separates the target compound from impurities and matrix components, and the mass spectrometer provides mass-to-charge ratio (m/z) data. This data allows for the unequivocal confirmation of the compound's identity through its molecular weight and can provide structural information through fragmentation patterns, especially when using tandem mass spectrometry (LC-MS/MS). nih.gov This makes LC-MS an invaluable tool for analyzing complex mixtures, such as reaction workups, stability studies, or biological samples, where trace-level detection and positive identification are required.

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique used for the analysis of the volatile derivatives of this compound. It provides both chromatographic separation and mass spectral data, enabling the confident identification of unknown peaks in a chromatogram, such as reaction byproducts or degradation products.

Table 3: Advantages of Hyphenated Techniques for Analysis

TechniqueSeparation PrincipleDetection PrincipleKey Advantages
LC-MS Liquid ChromatographyMass SpectrometryHigh specificity and sensitivity; provides molecular weight information; suitable for non-volatile compounds; structural elucidation with MS/MS.
GC-MS Gas ChromatographyMass SpectrometryExcellent separation for volatile compounds; provides structural information for identification of unknowns; high sensitivity.

Future Directions and Emerging Research Avenues for 2 Amino 3 N Ethylanilino Propan 1 Ol

Development of Sustainable Synthetic Strategies

The development of environmentally benign and efficient methods for synthesizing chiral amino alcohols is a significant area of contemporary research. Future efforts for 2-amino-3-(N-ethylanilino)propan-1-ol are likely to focus on sustainable and asymmetric synthetic routes.

One promising avenue is the adoption of biocatalysis. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.orgnih.gov A potential biosynthetic route to (2S)-2-amino-3-(N-ethylanilino)propan-1-ol could involve the enzymatic amination of a suitable hydroxy ketone precursor. This approach offers mild reaction conditions and the use of water as a solvent, aligning with the principles of green chemistry. rsc.orgpatsnap.com

Another sustainable approach involves the use of heterogeneous catalysts. For instance, Na-Y zeolite has been shown to be an effective and reusable catalyst for the synthesis of β-amino alcohols from aromatic amines and alkylene carbonates. organic-chemistry.org Exploring similar solid acid or base catalysts for the reaction of N-ethylaniline with a suitable three-carbon synthon could lead to an atom-economical and environmentally friendly synthesis of the target compound.

Furthermore, visible-light photoredox catalysis presents a modern and green alternative for the synthesis of 1,2-amino alcohols. rsc.org A potential strategy could involve the decarboxylative coupling of an N-ethylanilino-substituted amino acid with a suitable carbonyl compound.

Synthetic Strategy Key Features Potential Precursors for this compound
Engineered Amine DehydrogenasesHigh enantioselectivity, mild conditions, aqueous media. frontiersin.orgnih.gov1-hydroxy-3-(N-ethylanilino)propan-2-one
Heterogeneous Catalysis (e.g., Zeolites)Catalyst reusability, solvent-free conditions. organic-chemistry.orgN-ethylaniline and glycidol (B123203) or propylene (B89431) carbonate
Visible-Light Photoredox CatalysisUse of light as a renewable energy source, mild conditions. rsc.orgN-(N-ethylphenyl)glycine and formaldehyde

Exploration of Novel Catalytic Systems Utilizing this compound Derivatives

Chiral 1,2-amino alcohols are privileged structures used as ligands in asymmetric catalysis. nih.govacs.org It is highly probable that this compound and its derivatives could serve as effective chiral ligands for a variety of metal-catalyzed asymmetric transformations.

Future research could focus on synthesizing a library of ligands derived from this compound and evaluating their performance in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing new chiral ligands. mdpi.com The electronic and steric properties of the N-ethylanilino group could offer unique advantages in terms of catalyst activity and selectivity.

Moreover, metal complexes of amino alcohols have been investigated for their catalytic and biological activities. alfa-chemistry.com The synthesis and characterization of coordination complexes of this compound with transition metals like copper, zinc, and cobalt could reveal novel catalytic properties or potential applications in medicinal chemistry.

Catalytic Application Potential Derivative of this compound Target Asymmetric Reaction Anticipated Benefit
Chiral LigandOxazoline or phosphine (B1218219) derivativesAlkylation, hydrogenation, Diels-Alder reactions.Fine-tuning of electronic and steric properties for enhanced enantioselectivity.
Metal ComplexCoordination with Zn(II), Cu(II), Co(II) alfa-chemistry.comLewis acid catalysis, oxidation reactions.Novel reactivity and stability.

Advanced Computational Design of Analogues with Tailored Reactivity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and catalyst design. nih.gov Future research on this compound will likely involve computational studies to predict the properties of its analogues and to design new derivatives with tailored reactivity and biological activity.

For instance, in silico screening could be used to identify potential biological targets for derivatives of this compound. This approach has been successfully used to identify β-amino alcohol derivatives as inhibitors of the Toll-Like Receptor 4 (TLR4) signaling pathway. nih.gov By creating a virtual library of analogues with modifications to the aniline (B41778) ring and the propanol (B110389) backbone, it may be possible to identify compounds with high binding affinity and selectivity for specific proteins.

Computational methods can also be employed to design more effective chiral catalysts. By modeling the transition states of catalytic reactions involving ligands derived from this compound, researchers can gain insights into the sources of stereoselectivity and rationally design new ligands with improved performance. acs.org

Computational Approach Research Goal Predicted Outcome
Molecular DockingIdentification of potential protein targets. nih.govDesign of analogues with potential therapeutic applications (e.g., anti-inflammatory, antimicrobial). nih.govmdpi.com
Quantum Mechanical CalculationsUnderstanding reaction mechanisms and stereoselectivity. acs.orgDesign of more efficient chiral ligands for asymmetric catalysis.
QSAR (Quantitative Structure-Activity Relationship)Relating chemical structure to biological activity.Prediction of the activity of novel analogues and prioritization for synthesis.

Interdisciplinary Research Integrating Compound Synthesis and Application in New Chemical Fields

The unique combination of functional groups in this compound makes it a versatile building block for applications in materials science and medicinal chemistry.

In materials science, amino alcohols can be used as monomers for the synthesis of biodegradable polymers. For example, poly(ester amide) elastomers have been developed from amino alcohol monomers for tissue engineering applications. nih.gov The incorporation of the N-ethylanilino group could impart specific properties, such as hydrophobicity or aromatic interactions, to the resulting polymers. Future research could explore the synthesis of novel polymers based on this compound and evaluate their mechanical and degradation properties.

In medicinal chemistry, the amino alcohol scaffold is a common feature in many bioactive molecules. mdpi.com The N-aryl amino alcohol motif is present in a number of pharmaceuticals. rsc.org The synthesis of a library of derivatives of this compound and their screening for various biological activities could lead to the discovery of new therapeutic agents. For example, functionalized amino alcohols have been investigated as potential leads for antibiotics and antifungals. mdpi.com

Interdisciplinary Field Potential Application Key Structural Feature
Materials ScienceMonomer for biodegradable poly(ester amide)s. nih.govBifunctional amino and alcohol groups for polymerization.
Medicinal ChemistryScaffold for novel therapeutic agents.Chiral amino alcohol backbone and N-ethylanilino group for molecular recognition. nih.govmdpi.com
Chemical BiologyChemical probes for studying biological processes.Potential for derivatization with fluorescent tags or reactive groups.

Q & A

Q. Basic Analytical Workflow

  • HPLC-MS : Quantifies purity and identifies byproducts (e.g., oxidation derivatives). Use C18 columns with 0.1% formic acid in acetonitrile/water gradients .
  • ¹H/¹³C NMR : Confirms structure via chemical shifts (e.g., δ ~1.2 ppm for N-ethyl CH₃, δ ~3.5 ppm for propanol backbone) .

Advanced Resolution of Contradictions
Discrepancies in solubility or reactivity may arise from impurities or stereoisomers. For example, conflicting solubility data (e.g., water vs. organic solvents) can be resolved by testing under controlled pH (e.g., pH 7.4 buffer vs. DMSO). Tandem MS/MS and 2D NMR (e.g., HSQC) clarify ambiguous peaks .

How does the N-ethylanilino substituent influence the compound’s interaction with biological targets?

Mechanistic Insight
The N-ethylanilino group enhances lipophilicity, improving membrane permeability. Its aromatic ring participates in π-π stacking with enzyme active sites (e.g., tyrosine kinases), while the ethyl group reduces metabolic degradation compared to methyl analogs .

Q. Experimental Design

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to targets like G-protein-coupled receptors.
  • Molecular Dynamics Simulations : Predict interactions using software like AutoDock Vina, focusing on hydrophobic pockets .

What strategies mitigate instability of this compound during long-term storage?

Basic Protocol
Store at -20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation. Lyophilization with cryoprotectants (trehalose) enhances stability in aqueous formulations .

Q. Advanced Stability Analysis

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-PDA.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life under varying conditions .

How can researchers validate the compound’s role in modulating enzyme activity?

Q. In Vitro Assays

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-LYTE™ assays) to measure IC₅₀ values for kinases or phosphatases.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme binding .

Q. In Vivo Validation

  • CRISPR-Cas9 Knockout Models : Compare wild-type and enzyme-deficient phenotypes post-treatment.
  • Metabolomics : Track downstream metabolites via LC-MS to map pathway perturbations .

What are the critical parameters for scaling up synthesis without compromising yield?

Q. Process Optimization

  • Catalyst Loading : Reduce Pd/C from 5% to 1% w/w by switching to flow chemistry systems.
  • Solvent Recycling : Implement distillation for DMF recovery, reducing costs and waste .

Q. Quality Control

  • PAT (Process Analytical Technology) : Use inline FTIR for real-time monitoring of reaction progress.
  • DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) via response surface methodology .

How does the compound’s stereochemistry affect its pharmacological profile?

Stereochemical Impact
The (S)-enantiomer often shows higher receptor affinity due to spatial alignment with chiral binding pockets. For example, (S)-2-amino-3-(N-ethylanilino)propan-1-ol may exhibit 10-fold lower IC₅₀ than the (R)-form in kinase assays .

Q. Methodology for Study

  • Chiral HPLC : Use Chiralpak IG columns to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.